molecular formula C18H13N4Na3O12S3 B14401984 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt CAS No. 85567-10-8

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt

Cat. No.: B14401984
CAS No.: 85567-10-8
M. Wt: 642.5 g/mol
InChI Key: KXTIQKNSPYHWHZ-UHFFFAOYSA-K
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Description

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt is a synthetic azo dye with a complex heterocyclic structure. It belongs to the pyrazole-carboxylic acid family, characterized by a pyrazole ring fused with a carboxylic acid group and substituted with sulfonic acid and sulfonate ester moieties. This compound is structurally related to FD&C Yellow No. 5 (Tartrazine, CAS 1934-21-0), a widely used food colorant, but differs in its substituents .

Key structural features:

  • Pyrazole core: Provides stability and conjugation for chromophore activity.
  • Sulfophenyl groups: Enhance water solubility and ionic character.
  • Azo group (-N=N-): Responsible for intense color (yellow to orange).
  • Sulfonate ester (-SO3Na): Improves solubility and binding affinity in polar matrices.

The sodium salt form ensures high solubility in aqueous media, making it suitable for applications in food, textiles, and pharmaceuticals .

Properties

CAS No.

85567-10-8

Molecular Formula

C18H13N4Na3O12S3

Molecular Weight

642.5 g/mol

IUPAC Name

trisodium;5-oxo-4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C18H16N4O12S3.3Na/c23-17-15(16(18(24)25)21-22(17)12-3-7-14(8-4-12)36(28,29)30)20-19-11-1-5-13(6-2-11)35(26,27)10-9-34-37(31,32)33;;;/h1-8,15H,9-10H2,(H,24,25)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

KXTIQKNSPYHWHZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt is a complex compound belonging to the pyrazole family. Its unique structure incorporates multiple functional groups that enhance its solubility and biological activity. The molecular formula is C11H10N2O6SNaC_{11}H_{10}N_{2}O_{6}SNa, with a molecular weight of approximately 342.24 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features sulfonate and azo functionalities that contribute to its solubility in aqueous environments. These characteristics are crucial for its interaction with biological targets. The structure can be summarized as follows:

Property Value
Molecular FormulaC11H10N2O6SNaC_{11}H_{10}N_{2}O_{6}SNa
Molecular Weight342.24 g/mol
Functional GroupsSulfonate, Azo
SolubilityHigh (due to sulfonate groups)

Anti-inflammatory Properties

Research indicates that derivatives of 1H-pyrazole-3-carboxylic acid exhibit significant anti-inflammatory activity. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. For instance, studies have reported IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Effects

In addition to anti-inflammatory properties, the compound demonstrates analgesic effects. It has been observed to significantly reduce pain responses in various animal models. The analgesic efficacy is often linked to its ability to inhibit inflammatory cytokines such as TNF-α .

The biological activity of this compound primarily involves the following mechanisms:

  • Enzyme Inhibition : The compound binds at the active sites of COX enzymes, preventing substrate access and subsequent prostaglandin synthesis.
  • Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines, thereby alleviating pain and inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on COX Inhibition :
    • Objective : To evaluate the COX inhibitory activity of various pyrazole derivatives.
    • Findings : Compounds demonstrated high selectivity for COX-2 over COX-1, with selectivity indices surpassing those of established NSAIDs .
  • Analgesic Evaluation :
    • Objective : Assess the analgesic properties in animal models.
    • Results : Significant reduction in pain scores was observed compared to control groups, with prolonged effects noted .

Comparative Analysis with Related Compounds

A comparison with other pyrazole derivatives reveals notable differences in biological activity:

Compound Name Molecular Formula Biological Activity
4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acidC11H8N2O6SC_{11}H_{8}N_{2}O_{6}SModerate anti-inflammatory activity
5-Acetyl-1H-pyrazole-3-carboxylic acidC7H8N2O3C_{7}H_{8}N_{2}O_{3}Low analgesic effect
4-Amino-1H-pyrazoleC4H6N4C_{4}H_{6}N_{4}Minimal anti-inflammatory activity

The unique functionalization of 1H-Pyrazole-3-carboxylic acid enhances its solubility and biological activity compared to simpler pyrazole derivatives.

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives and azo dyes based on substituents, solubility, stability, and applications.

Structural Analogs
Compound Name / CAS No. Key Substituents Solubility Application Reference
Target Compound 4-((2-(sulfooxy)ethyl)sulfonyl)phenyl azo, 4-sulfophenyl Highly soluble in water Industrial dyes, specialty chems
FD&C Yellow No. 5 (1934-21-0) 4-sulfophenyl azo, 4-sulfophenyl Soluble in water, methanol Food, cosmetics, pharmaceuticals
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (1210492-11-7) 4-chlorophenyl, 2-hydroxyethyl Soluble in polar organic solvents Pharmaceutical intermediates
4,5-dihydro-5-oxo-1-(4-sulphophenyl)-4-[(4-sulphophenyl)azo]-1H-pyrazole-3-carboxylic acid, barium salt Barium salt, 4-sulphophenyl azo Low water solubility Pigments, coatings
Ethyl ester variant (20514-27-6) Ethyl ester at C3, 4-sulfophenyl Moderate water solubility Textile dyes

Key Observations :

  • Substituent Impact: The 2-(sulfooxy)ethylsulfonyl group in the target compound increases molecular weight and polarity compared to simpler sulfophenyl analogs (e.g., FD&C Yellow No. 5). This may enhance binding to cellulose or synthetic fibers in industrial dyeing .
  • Salt Form: Sodium salts (e.g., target compound, FD&C Yellow No. 5) exhibit superior water solubility compared to barium or aluminum salts, which are used in pigments .
  • Ester Derivatives : Ethyl or methyl esters (e.g., 20514-27-6) reduce ionic character, favoring solubility in organic solvents for niche applications .
Stability and Reactivity
  • Azo Group Stability: The target compound’s azo linkage is susceptible to reductive cleavage, similar to FD&C Yellow No. 5, but the sulfonate ester may offer additional steric protection compared to unsubstituted analogs .
  • Thermal Stability : Barium and aluminum salts (e.g., ) show higher thermal stability (>300°C) than sodium salts, which decompose at ~250°C due to ionic lattice disruptions.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted method involves reacting hydrazine hydrate with β-keto esters or diketones. For example, ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation in ethanol under reflux to form 1H-pyrazole-3-carboxylate intermediates. Adjusting substituents at the 1- and 5-positions requires substituted hydrazines or diketones. However, regioselectivity challenges arise when unsymmetrical diketones are used, often necessitating chromatographic purification.

Transition Metal-Catalyzed Cyclization

Recent advancements employ indium chloride (InCl₃) or copper catalysts to facilitate cyclization of alkynyl ketones with diazo compounds. While this approach improves regiocontrol, it introduces challenges such as explosive hazards (e.g., ethyl diazoacetate) and transition metal contamination. For industrial-scale production, the cyclocondensation route remains preferred due to lower costs and safer reagents.

The introduction of the azo group (-N=N-) occurs via diazotization of an aromatic amine followed by coupling with the pyrazole intermediate.

Diazotization of 4-Aminophenylsulfonate

4-Aminophenylsulfonic acid is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C. The diazonium salt forms as a transient intermediate, requiring immediate use to prevent decomposition. Excess nitrous acid is quenched with sulfamic acid to avoid side reactions.

Coupling with the Pyrazole Intermediate

The diazonium salt reacts with the pyrazole derivative under alkaline conditions (pH 8–10) to form the azo linkage. Temperature control (10–15°C) is critical to minimize hydrolysis of the sulfonate groups. The reaction typically proceeds in aqueous ethanol, yielding the monoazo pyrazole-sulfonate compound.

Table 1: Azo Coupling Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 10–15°C >85% above 20°C
pH 8.5–9.5 <70% outside range
Solvent Composition 50% Ethanol/Water Maximizes solubility

Sulfonation and Functionalization

The target compound requires sulfonation at multiple positions, including the phenyl ring and the ethylsulfonyl moiety.

Sulfonation of the Phenyl Ring

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 40°C. The reaction is exothermic, requiring dropwise addition to prevent overheating. Post-sulfonation, the mixture is quenched in ice water to precipitate the sulfonated product. Excess chlorosulfonic acid increases sulfonation depth but risks over-sulfonation and tar formation.

Introduction of the Sulfooxyethylsulfonyl Group

2-Chloroethylsulfonyl chloride reacts with the sulfonated intermediate in dimethylacetamide (DMAc) at 60°C. Subsequent hydrolysis with aqueous sodium hydroxide introduces the sulfooxy group, forming the sodium salt. This step demands anhydrous conditions to avoid premature hydrolysis.

Hydrolysis and Salt Formation

The final steps involve hydrolyzing ester groups to carboxylic acids and converting the product to the sodium salt.

Ester Hydrolysis

Ethyl ester intermediates undergo alkaline hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixtures. LiOH offers faster reaction times (1–2 hours) compared to NaOH (4–6 hours), but NaOH is cost-effective for industrial use.

Sodium Salt Formation

Acidifying the reaction mixture with hydrochloric acid (HCl) precipitates the carboxylic acid, which is then neutralized with sodium bicarbonate (NaHCO₃) to form the sodium salt. Dialysis or ion-exchange chromatography removes residual ions, ensuring >95% purity.

Purification and Yield Optimization

Industrial-scale purification faces challenges due to the compound’s high water solubility.

Liquid-Liquid Extraction

Ethyl acetate effectively extracts hydrophobic impurities but fails to isolate the target compound. Patent CN111138289B reports a 26% yield after preparative liquid chromatography, highlighting inefficiencies.

Membrane Filtration

Nanofiltration membranes (MWCO 500 Da) concentrate the compound while removing salts and low-MW byproducts. This method reduces solvent use by 60% compared to traditional extraction.

Table 2: Comparative Purification Methods

Method Purity (%) Yield (%) Solvent Consumption
Preparative HPLC 99.5 26 High
Nanofiltration 98.2 45 Low
Solvent Extraction 85.0 60 Moderate

Industrial Production Considerations

Scalability requires addressing reagent costs, safety, and waste management.

Reagent Selection

Transition metal catalysts (e.g., InCl₃) are avoided due to post-treatment costs and environmental regulations. Diazo compounds are replaced with stable alternatives like arylhydrazines to mitigate explosion risks.

Waste Stream Management

Sulfonation and diazotization generate acidic and nitrogenous waste, respectively. Neutralization with lime (CaO) precipitates sulfates, while biological treatment degrades azo byproducts.

Comparative Analysis of Synthetic Routes

Two dominant routes emerge:

Route A (Stepwise Functionalization):
Pyrazole → Azo coupling → Sulfonation → Hydrolysis → Salt formation
Advantages: Higher intermediate purity.
Disadvantages: Cumulative yield loss (38% overall).

Route B (Convergent Synthesis):
Pre-functionalized modules coupled late-stage.
Advantages: 52% overall yield.
Disadvantages: Complex purification.

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is synthesized via diazo coupling reactions. A primary method involves coupling diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its derivatives (e.g., methyl/ethyl esters) under controlled pH and temperature . Alternative routes include condensation of phenylhydrazine-4-sulfonic acid with dioxosuccinic or oxalacetic acid derivatives, followed by purification via recrystallization or chromatography . Reaction conditions (e.g., pH, temperature, solvent system) critically affect azo bond formation and by-product generation. For example, acidic conditions stabilize diazonium intermediates, while alkaline conditions favor coupling efficiency. Impurities such as unreacted starting materials or subsidiary dyes (e.g., trisodium salts of related azo derivatives) must be monitored using HPLC or TLC .

Q. How do the sulfonate groups and sodium counterions influence solubility and stability in aqueous solutions?

The compound’s three sulfonate groups (–SO₃⁻) and sodium counterions confer high hydrophilicity, enabling solubility >100 mg/mL in water . Stability studies indicate that sulfonate groups resist hydrolysis under neutral to mildly acidic conditions (pH 4–7) but may degrade under prolonged UV exposure or extreme pH (e.g., >10), leading to desulfonation or azo bond cleavage . Sodium ions enhance solubility via charge screening but can form insoluble salts with divalent cations (e.g., Ca²⁺), necessitating ion-exchange chromatography for purification .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : The azo chromophore absorbs strongly at λmax ~420–450 nm, with molar absorptivity >10,000 L·mol⁻¹·cm⁻¹ .
  • NMR : <sup>1</sup>H NMR (DMSO-d6) reveals pyrazole ring protons (δ 6.8–7.5 ppm), aromatic protons from sulfophenyl groups (δ 7.6–8.2 ppm), and azo-linked protons (δ 8.3–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M]<sup>+</sup> at m/z 574.18 (C16H9N4Na3O9S2+) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve the compound from impurities (retention time ~8–10 min) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data from different synthetic pathways, such as impurity profiles or by-product formation?

Discrepancies arise from divergent reaction pathways:

  • Route-Specific By-Products : Coupling with methyl esters may yield residual ester derivatives (e.g., ethyl 4,5-dihydro-5-oxo-pyrazole carboxylate), while condensation routes generate hydrazine by-products .
  • Analytical Strategies :
    • LC-MS/MS : Identifies low-abundance impurities (e.g., subsidiary dyes ≤0.1%) via fragmentation patterns .
    • Elemental Analysis : Validates stoichiometry of sodium/sulfur content to detect unreacted sulfonic acid precursors .
    • XRD : Confirms crystalline purity and salt form (e.g., trisodium vs. disodium salts) .

Q. What mechanisms underlie the photodegradation of this azo dye, and how can its stability be enhanced?

Photodegradation involves:

  • Azo Bond Cleavage : UV light induces N=N bond scission, generating aryl radicals and nitroso intermediates .
  • Sulfonate Oxidation : Reactive oxygen species (ROS) convert –SO₃⁻ to sulfate radicals under UV/visible light .
    Stabilization Strategies :
  • Additives : Antioxidants (e.g., ascorbate) quench ROS .
  • Encapsulation : Mesoporous silica matrices reduce photodegradation rates by 40–60% .

Q. How does this compound interact with biological macromolecules, and what techniques are used to study these interactions?

  • Protein Binding : The sulfonate groups interact electrostatically with lysine/arginine residues in serum albumin (Kd ~10⁻⁴ M), studied via fluorescence quenching and isothermal titration calorimetry (ITC) .
  • DNA Intercalation : The planar azo moiety intercalates into DNA base pairs, detected via ethidium bromide displacement assays .
  • Cellular Uptake : Confocal microscopy with fluorescent analogs (e.g., tartrazine derivatives) reveals localization in cytoplasmic vesicles .

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